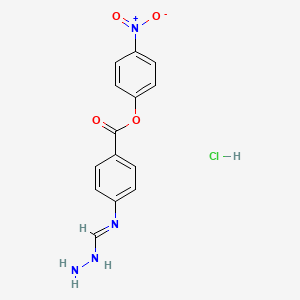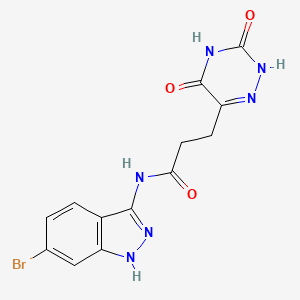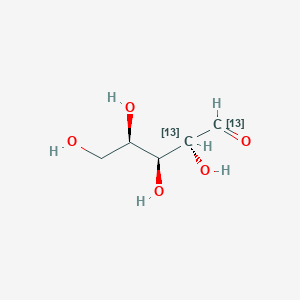![molecular formula C21H25N5O3 B14102888 8-(3-methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14102888.png)
8-(3-methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that includes an imidazo[1,2-g]purine core
Métodos De Preparación
The synthesis of 8-(3-methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the imidazo[1,2-g]purine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the 3-methoxyphenyl group: This step may involve a substitution reaction using a suitable methoxyphenyl derivative.
Addition of the 1,7-dimethyl and 3-methylbutyl groups: These groups can be introduced through alkylation reactions under controlled conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Análisis De Reacciones Químicas
8-(3-methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups can be replaced with other groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
8-(3-methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: It could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: The compound may find applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-(3-methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
8-(3-methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can be compared with other similar compounds, such as:
- 8-(4-methoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(4-ethyl-1-piperazinyl)methyl-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
- 1,3-dimethyl-8-(4-phenyl-1-piperazinyl)methyl-3,7-dihydro-1H-purine-2,6-dione
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to differences in their chemical and biological properties. The uniqueness of 8-(3-methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione lies in its specific combination of substituents, which may confer distinct properties and applications.
Propiedades
Fórmula molecular |
C21H25N5O3 |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
6-(3-methoxyphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H25N5O3/c1-13(2)9-10-24-19(27)17-18(23(4)21(24)28)22-20-25(17)12-14(3)26(20)15-7-6-8-16(11-15)29-5/h6-8,11-13H,9-10H2,1-5H3 |
Clave InChI |
FIOZGDKFJFRXPD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CCC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B14102807.png)

![5-(5-chloro-2-hydroxyphenyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14102839.png)

![[4-Decoxy-5-hydroxy-6-[[4-(3-methoxydecoxy)-6-(methoxymethyl)-3-(octadec-11-enoylamino)-5-phosphonooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] dihydrogen phosphate](/img/structure/B14102845.png)
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B14102853.png)

![9-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14102866.png)

![Quaterthiophene]-5,5'''-diyl]](/img/structure/B14102874.png)
![Methyl 4-[7-fluoro-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14102880.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14102901.png)
